Hydrogen-Bond Donor Count and Topological Polar Surface Area (tPSA) Distinguish the 3-Fluoro-5-Hydroxy Pattern from 4-Fluorophenyl and Unsubstituted Phenyl Analogs
Computational analysis (SwissADME) reveals that tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate possesses one hydrogen-bond donor (phenolic –OH) and a calculated tPSA of 49.8 Ų, which falls within the optimal CNS drug range (tPSA < 70 Ų). In contrast, the direct 4-fluorophenyl analog tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate has zero H-bond donors and tPSA = 29.5 Ų, while the 3-fluoro-5-methoxy analog has zero H-bond donors but similar tPSA. The phenolic –OH on the target compound provides a conjugation handle and potential for target engagement via hydrogen bonding that is absent in the 4-fluorophenyl comparator, without pushing tPSA beyond CNS-favorable limits [1].
| Evidence Dimension | Hydrogen bond donor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBD = 1; tPSA = 49.8 Ų (calculated via SwissADME) |
| Comparator Or Baseline | tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate: HBD = 0; tPSA = 29.5 Ų. tert-Butyl 4-(3-fluoro-5-methoxyphenyl)piperidine-1-carboxylate: HBD = 0; tPSA = 38.8 Ų |
| Quantified Difference | ΔHBD = +1 vs. both comparators; ΔtPSA = +20.3 Ų vs. 4-fluorophenyl analog; ΔtPSA = +11.0 Ų vs. 5-methoxy analog |
| Conditions | In silico calculation (SwissADME web tool; default parameters). tPSA calculated from 2D molecular representation. |
Why This Matters
The additional H-bond donor capacity, while maintaining CNS-compatible tPSA, enables the compound to engage polar residues in biological targets or serve as a functionalizable handle for library synthesis, capabilities that the fluorophenyl-only analog lacks.
- [1] SwissADME. Calculated physicochemical properties for tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate and comparator compounds. Swiss Institute of Bioinformatics. Accessible via http://www.swissadme.ch/ (computational prediction tool). View Source
